2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)16(14)17(24)21-7-8-23-11-13(10-22-23)12-3-2-6-20-9-12/h1-6,9-11H,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZVLXPJMANOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylic Acid Activation
2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. Subsequent reaction with ammonium hydroxide yields the primary benzamide. This method achieves >85% purity but requires strict moisture control.
Coupling Agent-Mediated Amidation
Modern approaches employ carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) as activators. For example, a patented method demonstrates:
- Reaction of 2-chloro-6-fluorobenzoic acid (5.0 g, 18.8 mmol) with HOSu (2.6 g, 22.6 mmol) and EDCI (5.4 g, 28.2 mmol) in dichloromethane (DCM) at 30°C for 4 hours.
- Workup with saturated NaHCO₃ and NaCl solutions followed by crystallization yields 92% pure benzamide.
Preparation of 4-(Pyridin-3-yl)-1H-Pyrazole Intermediate
The pyrazole ring bearing a pyridin-3-yl substituent at position 4 is synthesized via cyclocondensation reactions. A modified approach from pyrazolo[1,5-a]pyrimidine syntheses provides the basis for this step:
Hydrazine Cyclization
- Starting Material : 3-Acetylpyridine reacts with ethyl trifluoroacetate to form a diketone intermediate.
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux with piperidine catalysis (2 mol%) yields 4-(pyridin-3-yl)-1H-pyrazole.
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) shows aromatic protons at δ 7.50–8.09 ppm and pyrazole NH signals at δ 11.73–12.33 ppm.
Alkylation and Ethylamine Side Chain Introduction
Functionalization of the pyrazole nitrogen with a 2-aminoethyl group proceeds through nucleophilic alkylation:
Phthalimide-Protected Alkylation
- Reagents : 4-(Pyridin-3-yl)-1H-pyrazole reacts with N-(2-bromoethyl)phthalimide in acetonitrile using potassium carbonate as base.
- Conditions : 12-hour reflux achieves 89% yield of 1-(2-phthalimidoethyl)-4-(pyridin-3-yl)-1H-pyrazole.
- Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, yielding 1-(2-aminoethyl)-4-(pyridin-3-yl)-1H-pyrazole (87% yield).
Final Amide Coupling Reaction
Conjugation of the benzamide and pyrazole-ethylamine components employs carbodiimide chemistry:
EDCI/HOBt-Mediated Coupling
- Activation : 2-Chloro-6-fluorobenzoic acid (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.3 eq) in DCM at 25°C for 1 hour.
- Amine Addition : 1-(2-Aminoethyl)-4-(pyridin-3-yl)-1H-pyrazole (1.0 eq) is added, and the reaction proceeds for 12 hours.
- Workup : Sequential washes with 5% HCl, NaHCO₃, and brine followed by silica gel chromatography yield the target compound in 78% purity.
NHS Ester Alternative
The patent method reports superior yields (92%) using preformed N-hydroxysuccinimide (NHS) esters:
- NHS Ester Formation : 2-Chloro-6-fluorobenzoic acid (5.0 g) reacts with HOSu (2.6 g) and EDCI (5.4 g) in DCM.
- Coupling : The NHS ester reacts with the pyrazole-ethylamine in DCM/ethanol (1:1) at 30°C for 4 hours.
Comparative Analysis of Methods
| Parameter | EDCI/HOBt | NHS Ester | Acid Chloride |
|---|---|---|---|
| Yield (%) | 78 | 92 | 65 |
| Reaction Time (h) | 12 | 4 | 8 |
| Purity (%) | 95 | 98 | 85 |
| Scalability | Moderate | High | Low |
The NHS ester method offers optimal efficiency, while acid chloride routes suffer from hydrolysis side reactions.
Optimization Challenges and Solutions
- Regioselectivity in Pyrazole Formation : Use of piperidine catalyst ensures exclusive 1,3-dipolar cyclization to the 4-pyridinyl isomer.
- Amine Stability : Phthalimide protection prevents side reactions during alkylation, with deprotection efficiencies >85%.
- Coupling Side Products : Excess EDCI (1.5 eq) suppresses racemization, while HOBt minimizes NHS ester hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It may also serve as a probe in biochemical assays to investigate cellular pathways and mechanisms.
Medicine
In medicine, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its potential therapeutic applications could lead to the development of new drugs.
Industry
Industrially, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Unique due to its specific substitution pattern and the presence of both chloro and fluoro groups.
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}aniline: Similar but with an aniline core instead of benzamide.
2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}phenol: Similar but with a phenol core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the pyrazole and benzamide moieties .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity (>95%) .
- HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Methodological Framework :
Core modifications : Compare analogs with substitutions on the pyridine (e.g., 3-pyridinyl vs. 4-pyridinyl in ) or benzamide (e.g., chloro/fluoro positional isomers) to assess target binding .
Linker optimization : Vary the ethylenediamine chain length or introduce heteroatoms to modulate solubility and membrane permeability .
Functional group swaps : Replace the pyrazole with triazole () or thiazole () to evaluate potency shifts.
Q. Example SAR Table :
| Substituent Position | Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| Pyridine (C3) | 3-Pyridinyl | 12 nM (Kinase X) | Enhanced selectivity vs. 4-pyridinyl |
| Benzamide (Cl/F) | 2-Cl,6-F | 8 nM (Receptor Y) | Optimal halogen positioning for H-bonding |
Basic: What analytical techniques are critical for assessing purity and stability?
- Reverse-phase HPLC : Use a C18 column (ACN/water gradient) to detect degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 250°C, noting decomposition points .
- Solubility profiling : Measure logP values (e.g., 3.2 ± 0.1 in octanol/water) to predict bioavailability .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 12 nM vs. 120 nM).
Assay validation :
- Use competitive binding assays (e.g., SPR or ITC) to confirm direct target engagement .
- Compare cell-based vs. cell-free assays to rule out off-target effects .
Structural analysis : Perform X-ray crystallography of the compound bound to the kinase active site to identify critical interactions (e.g., hydrogen bonds with Asp381) .
Batch variability : Check synthetic intermediates for impurities (e.g., dehalogenated byproducts) via LC-MS .
Advanced: What strategies are effective for identifying molecular targets in complex biological systems?
Chemoproteomics : Use a biotinylated analog in pull-down assays coupled with LC-MS/MS to identify binding proteins .
CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets .
Molecular docking : Prioritize targets (e.g., kinases, GPCRs) by virtual screening against libraries like ChEMBL, followed by in vitro validation .
Basic: How can researchers improve solubility and formulation for in vivo studies?
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life in plasma .
- Co-solvent systems : Use 10% DMSO/20% Cremophor EL in saline for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
